

Application Notes and Protocols for Studying Thermogenesis in Adipocytes with FT895

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Compound of Interest					
Compound Name:	FT895				
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For Researchers, Scientists, and Drug Development Professionals

Introduction

FT895 is a potent and selective inhibitor of Histone Deacetylase 11 (HDAC11) that has emerged as a significant tool for studying adipocyte thermogenesis.[1][2][3][4][5][6] Thermogenesis, the process of heat production in organisms, is a critical area of research for developing novel therapeutics for obesity and metabolic diseases. Uncoupling protein 1 (UCP1) plays a central role in non-shivering thermogenesis in brown and beige adipocytes. FT895 has been demonstrated to robustly induce UCP1 expression and promote a thermogenic phenotype in both murine and human adipocytes, even in models of catecholamine resistance.[2][3][5]

These application notes provide a comprehensive guide for utilizing **FT895** to investigate thermogenesis in adipocytes. Detailed protocols for in vitro, ex vivo, and in vivo studies are presented to facilitate research into the mechanism of action of **FT895** and its potential as a therapeutic agent.

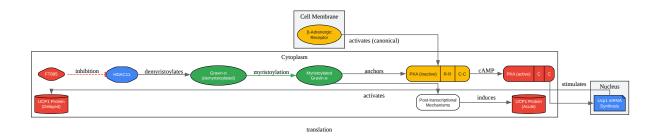
Mechanism of Action of FT895 in Adipocyte Thermogenesis

FT895 exerts its pro-thermogenic effects by selectively inhibiting HDAC11.[1][2][3][4][5][6] The downstream signaling cascade initiated by HDAC11 inhibition is biphasic and bimodal,



ultimately leading to a significant increase in UCP1 protein expression.[1][2][3][4][5]

Signaling Pathway of FT895-induced Thermogenesis:



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Caption: FT895 inhibits HDAC11, leading to a biphasic induction of UCP1.

Acute Phase (PKA-Independent):

- HDAC11 Inhibition: FT895 directly inhibits the enzymatic activity of HDAC11.[1][2][3][4][5]
- Gravin-α Myristoylation: HDAC11 is responsible for the demyristoylation of gravin-α
 (AKAP12), an A-kinase anchoring protein. Inhibition of HDAC11 leads to an increase in
 myristoylated gravin-α.[2][4]
- Post-Transcriptional UCP1 Induction: The accumulation of myristoylated gravin-α triggers a rapid, post-transcriptional induction of UCP1 protein expression. This acute response is independent of Protein Kinase A (PKA) signaling.[1][2][4][5]



Delayed Phase (PKA-Dependent):

- PKA Activation: The canonical β-adrenergic receptor signaling pathway leads to the activation of PKA.
- Transcriptional UCP1 Induction: The delayed response to FT895 treatment requires PKA
 activity for the de novo synthesis of Ucp1 mRNA.[1][2][4][5] This suggests a synergistic or
 permissive role of HDAC11 inhibition in enhancing PKA-mediated thermogenic gene
 expression.

Data Presentation

Table 1: In Vitro Effects of FT895 on UCP1 Expression in Adipocytes

Cell Type	Treatment	Duration	UCP1 Protein Induction (Fold Change vs. Control)	Ucp1 mRNA Induction (Fold Change vs. Control)	Reference
3T3-L1 Adipocytes	FT895	5 minutes	Significant Increase	No Significant Change	[1]
3T3-L1 Adipocytes	FT895	60 minutes	Sustained Increase	Significant Increase	[1]
Human Subcutaneou s Adipocytes	FT895	5 minutes	Significant Increase	Not Reported	
Human Subcutaneou s Adipocytes	FT895	60 minutes	Sustained Increase	Significant Increase	

Table 2: In Vivo Effects of FT895 Treatment in Mice



Mouse Model	Treatment	Duration	Core Body Temperatur e	Adipose Tissue UCP1 Protein	Reference
Wild-type mice at thermoneutral ity	FT895 (10 mg/kg)	5 days	Increased	Profoundly augmented in eWAT, ingWAT, and BAT	[1][3]
Wild-type mice during cold challenge (4°C)	FT895 (10 mg/kg, pretreatment)	24 hours	Higher than vehicle- treated mice	Not specified during challenge, but elevated at baseline	[1][2]

Experimental Protocols In Vitro Studies in Adipocytes

Experimental Workflow for In Vitro Studies:

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